2-(4-(Methylsulfonyl)piperazin-1-yl)-1,3-thiazol-4-amine
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Overview
Description
2-(4-(Methylsulfonyl)piperazin-1-yl)-1,3-thiazol-4-amine is a heterocyclic compound that contains both piperazine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Methylsulfonyl)piperazin-1-yl)-1,3-thiazol-4-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Methylsulfonyl)piperazin-1-yl)-1,3-thiazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine or thiazole rings.
Scientific Research Applications
2-(4-(Methylsulfonyl)piperazin-1-yl)-1,3-thiazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its therapeutic potential, particularly as a ligand for alpha1-adrenergic receptors.
Mechanism of Action
The mechanism of action of 2-(4-(Methylsulfonyl)piperazin-1-yl)-1,3-thiazol-4-amine involves its interaction with molecular targets such as alpha1-adrenergic receptors. This interaction can modulate the activity of these receptors, leading to various physiological effects . The compound may also interact with other proteins or enzymes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target alpha1-adrenergic receptors and have been studied for their therapeutic potential.
Trazodone, Naftopidil, and Urapidil: Arylpiperazine-based alpha1-adrenergic receptor antagonists that share structural similarities with 2-(4-(Methylsulfonyl)piperazin-1-yl)-1,3-thiazol-4-amine.
Uniqueness
The uniqueness of this compound lies in its specific combination of piperazine and thiazole moieties, which may confer distinct pharmacological properties compared to other similar compounds. Its methylsulfonyl group also contributes to its unique chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C8H14N4O2S2 |
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Molecular Weight |
262.4 g/mol |
IUPAC Name |
2-(4-methylsulfonylpiperazin-1-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C8H14N4O2S2/c1-16(13,14)12-4-2-11(3-5-12)8-10-7(9)6-15-8/h6H,2-5,9H2,1H3 |
InChI Key |
CYHRSDIWYCAKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC(=CS2)N |
Origin of Product |
United States |
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